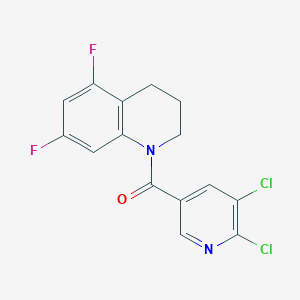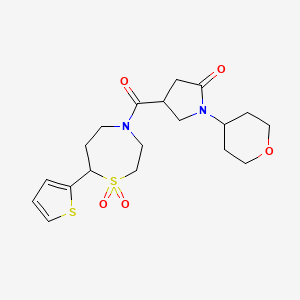
6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol”, has been reported in the literature . The condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate . This intermediate was then allowed to react with ammonium hydroxide at 70 °C affording the desired product .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrimidine-2-thiol derivatives, is a significant area of research. These compounds are synthesized using starting compounds that undergo reactions to form novel derivatives with potential antioxidant and anti-inflammatory activities. The process involves condensation reactions, cyclocondensation with hydrazine hydrate, and further reactions to produce target compounds with immense biological activities (Shehab, Abdellattif, & Mouneir, 2018).
Herbicidal Activities
Novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. These compounds exhibit bleaching effects and are effective against certain plants, demonstrating their potential as commercial herbicides. The synthesis involves multiple steps, including the creation of an important intermediate, followed by the formation of the pyridazine derivatives, which are then tested for their efficacy in inhibiting chlorophyll and controlling dicotyledonous plants (Xu et al., 2008).
Antibacterial Activity
The development of novel thieno[2,3-c]pyridazines and their derivatives for antibacterial purposes has been explored. These compounds are synthesized from specific starting materials, undergoing reactions that yield new compounds with evaluated antibacterial activities. Such research underscores the potential of pyridazine derivatives in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).
Corrosion Inhibition
Pyridazine derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. The studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques to evaluate the corrosion inhibition performance, demonstrating the potential of these compounds in protecting metals from corrosion (Khadiri et al., 2016).
Catalysis and Material Science
Research into the use of pyridazine-based compounds in catalysis and material science has shown promising results. For example, the synthesis of Ru complexes for water oxidation highlights the role of these compounds in facilitating chemical reactions important for energy conversion processes (Zong & Thummel, 2005).
作用機序
While the mechanism of action for “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol” is not explicitly mentioned in the searched resources, pyridazine derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
特性
IUPAC Name |
3-(2,4,5-trimethylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-8-6-10(3)11(7-9(8)2)12-4-5-13(16)15-14-12/h4-7H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOICLIMOIQQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NNC(=S)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)
![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)

![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)

![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)